Cas no 83464-85-1 (28-norcastasterone)

28-norcastasterone Chemical and Physical Properties
Names and Identifiers
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- 28-norcastasterone
- BRASSINONE
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28-norcastasterone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T43911-5mg |
28-norcastasterone |
83464-85-1 | 5mg |
¥32340.00 | 2021-11-26 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T43911-2.5mg |
28-norcastasterone |
83464-85-1 | 2.5mg |
¥16940.00 | 2021-11-26 |
28-norcastasterone Related Literature
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Zichao Zhang,Qi Xu,Bingqiang Cao RSC Adv., 2015,5, 61631-61638
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on 28-norcastasterone
28-Norcastasterone: A Comprehensive Overview
28-Norcastasterone, identified by the CAS registry number 83464-85-1, is a steroidal compound that has garnered significant attention in the fields of pharmacology and endocrinology. This compound, belonging to the family of norsteroids, exhibits unique structural and functional properties that make it a subject of interest for researchers and industry professionals alike.
The structural elucidation of 28-norcastasterone reveals a distinctive arrangement of its carbon skeleton, which deviates from the conventional steroid framework. This deviation is characterized by the absence of a methyl group at the C-28 position, a feature that distinguishes it from other related compounds such as castasterone and other steroidal hormones. The molecular formula of 28-norcastasterone is C27H34O3, with a molecular weight of approximately 406 g/mol. Its physical properties, including solubility and stability, are critical factors in determining its potential applications in drug delivery systems and therapeutic formulations.
Recent advancements in analytical techniques have enabled researchers to delve deeper into the pharmacokinetic profiles of norsteroids. Studies have shown that 28-norcastasterone demonstrates favorable bioavailability when administered via various routes, including oral and parenteral administration. This attribute underscores its potential as a candidate for developing novel therapeutics targeting hormone-dependent conditions such as prostate cancer, osteoporosis, and endocrine disorders.
The biological activity of 28-norcastasterone is closely tied to its ability to interact with steroid hormone receptors. Preclinical studies have revealed that this compound exhibits selective agonistic activity towards the androgen receptor (AR), making it a promising lead compound for the development of next-generation androgen receptor modulators (ARMs). Furthermore, its reduced side effect profile compared to traditional steroidal hormones has positioned it as a safer alternative for long-term therapeutic use.
In terms of synthesis, the production of 28-norcastasterone involves a multi-step process that typically begins with the isolation of precursor steroidal compounds from natural sources or synthetic routes. Advanced techniques such as enzymatic biotransformations and stereo-selective syntheses have been employed to optimize the yield and purity of this compound. These methods not only enhance the scalability of production but also contribute to the sustainability of manufacturing processes.
The application of computational chemistry tools has further enriched our understanding of the molecular interactions involving 28-norcastasterone. Molecular docking studies have provided insights into its binding affinity with various receptor subtypes, paving the way for rational drug design strategies. Additionally, in silico toxicity predictions have been instrumental in assessing the safety profile of this compound, thereby accelerating its progression through preclinical trials.
In conclusion, CAS No. 83464-85-1, or 28-norcastasterone, represents a significant advancement in the realm of steroid chemistry and pharmacology. Its unique structural features, coupled with promising biological activity, position it as a valuable asset in the development of innovative therapeutic agents. As research continues to unfold, further exploration into its mechanisms of action and clinical efficacy will undoubtedly unlock new opportunities for improving human health.
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